molecular formula C23H24N2O2S B2507789 3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223792-43-5

3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2507789
CAS No.: 1223792-43-5
M. Wt: 392.52
InChI Key: ACMAEBANGSDRCH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a diazaspiro[4.5]decene core functionalized with a 4-methoxyphenyl group at position 3 and a 3-methylbenzoyl moiety at position 1. Its molecular formula is C15H18N2OS, with a molecular weight of 274.39 g/mol (CAS: 52546-93-7) . Its synthesis likely involves multi-step protocols, including cyclization and alkylation, as seen in analogous spirocyclic systems .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-16-7-6-8-18(15-16)21(26)25-22(28)20(17-9-11-19(27-2)12-10-17)24-23(25)13-4-3-5-14-23/h6-12,15H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMAEBANGSDRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the 3-methylbenzoyl group: This can be done through an acylation reaction using an appropriate acylating agent.

    Formation of the thione group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: It could be explored as a potential drug candidate due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Methoxyphenyl, 3-methylbenzoyl C15H18N2OS 274.39 Research use; stored at 2–8°C; solubility in solution (10 mM) .
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Bromophenyl, 4-methoxybenzoyl C22H21BrN2O2S 457.39 Higher molecular weight; bromine enhances steric bulk and potential reactivity .
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Chlorophenyl C13H13ClN2S 264.78 (estimated) Chlorine’s electron-withdrawing nature may influence electronic properties .
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 2,4-Dichlorophenyl C15H16Cl2N2S 327.27 Dichloro substitution increases hydrophobicity and potential metabolic stability .

Analogues with Modified Spiro Core or Additional Functional Groups

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
8-tert-Butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Methylphenyl, tert-butyl C19H26N2S 314.49 Bulky tert-butyl group enhances lipophilicity and may impact pharmacokinetics .
6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione 4-Methoxyphenyl, diketopiperazine core C15H16N2O3 280.30 Diketopiperazine derivatives show moderate yields (50%) in synthesis .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Phenylpiperazine side chain C25H30N4O2 418.54 Piperazine moiety improves solubility due to basic nitrogen .

Key Observations

Substituent Effects: Electron-donating groups (e.g., methoxy) may enhance solubility but reduce synthetic yields compared to electron-withdrawing groups (e.g., chlorine, bromine) .

Piperazine-containing analogs demonstrate improved solubility, highlighting the role of nitrogen-based functional groups in pharmacokinetics .

Biological Activity

3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by a unique spirocyclic structure that incorporates diazine and thione functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2OSC_{19}H_{20}N_2OS. The spiro configuration contributes to its unique interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Structural Features

FeatureDescription
Molecular Weight320.44 g/mol
Functional GroupsMethoxy, thione, diazine
Spirocyclic StructureUnique 3D configuration

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include derivatives of 4-methoxyphenyl and 3-methylbenzoyl chloride. Key steps include condensation and cyclization reactions under controlled conditions to maximize yield and purity.

Common Synthetic Routes

  • Condensation Reaction : Combining 4-methoxyphenyl derivatives with 3-methylbenzoyl chloride in the presence of a base.
  • Cyclization : Formation of the spirocyclic structure through intramolecular reactions.
  • Purification : Techniques such as recrystallization or chromatographic methods to isolate the desired product.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. It has been tested against several cancer cell lines, demonstrating promising cytotoxic effects.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, potentially modulating signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Anticancer Research : In vitro tests conducted on breast cancer cell lines showed a reduction in cell viability by over 50% at concentrations above 10 µM .

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